N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a cyclohexane carboxamide group
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as anti-inflammatory , antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and antidiabetic .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to inhibit cyclooxygenase (cox) enzymes , which are needed to convert arachidonic acid into thromboxane and prostaglandins .
Biochemical Pathways
The inhibition of cox enzymes by similar compounds can affect the production of thromboxane and prostaglandins , which play crucial roles in inflammation and pain signaling.
Pharmacokinetics
A study on similar compounds indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with anti-inflammatory effects, potentially through the inhibition of cox enzymes and the subsequent reduction in prostaglandin production .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide has been found to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain . The compound has shown the highest inhibition values for COX-1, and also demonstrated excellent COX-2 selectivity index values .
Cellular Effects
In cellular processes, this compound has shown to influence cell function by inhibiting the production of prostaglandins through the suppression of COX enzymes . This leads to a reduction in inflammation and pain, indicating its potential as an anti-inflammatory agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the COX enzymes, thereby inhibiting their activity . This prevents the conversion of arachidonic acid into prostaglandins, leading to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
Its anti-inflammatory effects have been observed in in vitro studies .
Metabolic Pathways
Given its interaction with COX enzymes, it is likely involved in the arachidonic acid metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by reacting benzothiazole-2-thiol with appropriate alkylating agents . The pyrazole ring is then introduced through cyclization reactions involving hydrazine derivatives and diketones . Finally, the cyclohexane carboxamide group is attached via amidation reactions using cyclohexanecarboxylic acid and suitable coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide derivatives
Uniqueness
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide stands out due to its unique combination of structural features, including the benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOPLBQJTRQPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCCC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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